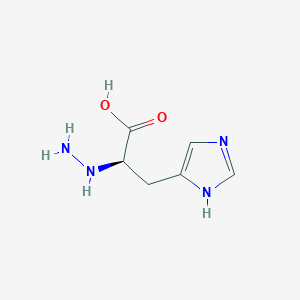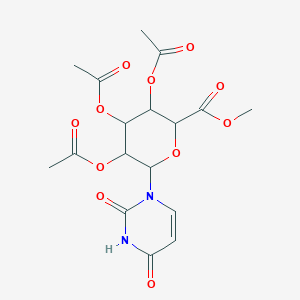
1,3-Dioxolane;1,3,5-trioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane and 1,3,5-trioxane are cyclic organic compounds that are widely used in various chemical processes. 1,3-Dioxolane is a five-membered ring containing two oxygen atoms, while 1,3,5-trioxane is a six-membered ring with three oxygen atoms. Both compounds are known for their stability and versatility in chemical reactions.
準備方法
1,3-Dioxolane: is typically synthesized through the acid-catalyzed reaction of ethylene glycol with formaldehyde. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The resulting product is then purified through distillation.
1,3,5-Trioxane: is produced by the acid-catalyzed trimerization of formaldehyde. This process involves the use of concentrated aqueous formaldehyde and an acid catalyst, such as sulfuric acid. The reaction mixture is heated, and the trioxane is separated and purified through distillation .
化学反応の分析
1,3-Dioxolane: and 1,3,5-trioxane undergo various chemical reactions, including:
Oxidation: Both compounds can be oxidized to form corresponding carboxylic acids.
Reduction: They can be reduced to form alcohols.
Substitution: These compounds can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Polymerization: Both compounds can undergo cationic ring-opening polymerization to form polyoxymethylene and other polymers
Common reagents used in these reactions include Lewis acids, Brønsted acids, and various catalysts such as phosphotungstic acid and tetrahydrofuran . Major products formed from these reactions include polyoxymethylene, formaldehyde, and various substituted derivatives .
科学的研究の応用
1,3-Dioxolane: and 1,3,5-trioxane have numerous applications in scientific research:
Chemistry: They are used as solvents and intermediates in organic synthesis.
Biology: These compounds are used in the synthesis of various biologically active molecules and pharmaceuticals.
Medicine: They are used in the preparation of drugs and other medical compounds.
Industry: 1,3,5-Trioxane is used in the production of polyoxymethylene plastics, which are widely used in engineering applications due to their high strength and stability
作用機序
The mechanism of action for 1,3-dioxolane and 1,3,5-trioxane involves their ability to undergo ring-opening reactions. These reactions are typically catalyzed by acids, leading to the formation of reactive intermediates such as oxonium ions. These intermediates can then participate in various chemical reactions, including polymerization and substitution .
類似化合物との比較
1,3-Dioxolane: and 1,3,5-trioxane can be compared with other cyclic ethers such as:
1,4-Dioxane: A six-membered ring with two oxygen atoms, used as a solvent and stabilizer.
1,3,5-Trioxepane: A seven-membered ring with three oxygen atoms, used in similar applications as trioxane.
1,2,4-Trioxane: Another isomer of trioxane, with different chemical properties and applications .
These compounds are unique due to their specific ring structures and the stability they provide in various chemical reactions. Their ability to form stable intermediates and undergo polymerization makes them valuable in both research and industrial applications .
特性
CAS番号 |
24969-26-4 |
|---|---|
分子式 |
C6H12O5 |
分子量 |
164.16 g/mol |
IUPAC名 |
1,3-dioxolane;1,3,5-trioxane |
InChI |
InChI=1S/C3H6O3.C3H6O2/c1-4-2-6-3-5-1;1-2-5-3-4-1/h1-3H2;1-3H2 |
InChIキー |
KAUOORLWKQFOHP-UHFFFAOYSA-N |
正規SMILES |
C1COCO1.C1OCOCO1 |
関連するCAS |
24969-26-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide](/img/structure/B13753905.png)


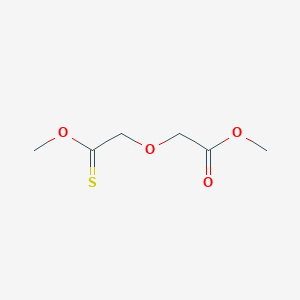
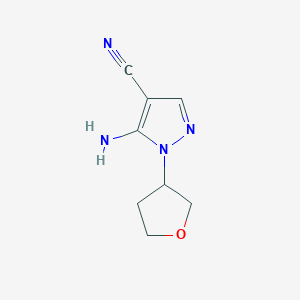
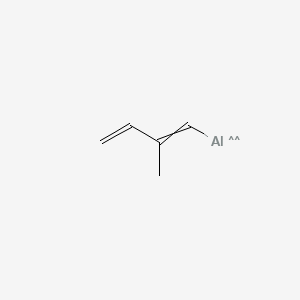
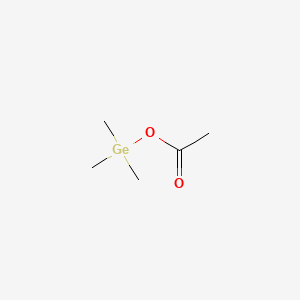

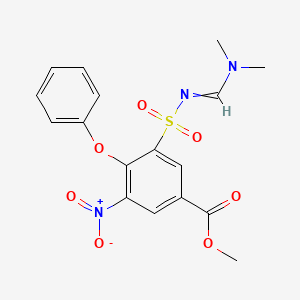
![(8aS)-spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopropane]-1,4-dione](/img/structure/B13753974.png)

